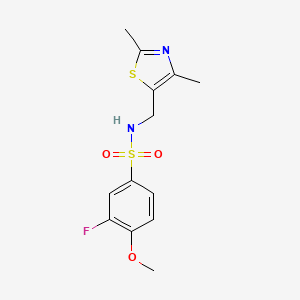

N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

CAS No.: 1396815-08-9

Cat. No.: VC7520037

Molecular Formula: C13H15FN2O3S2

Molecular Weight: 330.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396815-08-9 |

|---|---|

| Molecular Formula | C13H15FN2O3S2 |

| Molecular Weight | 330.39 |

| IUPAC Name | N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C13H15FN2O3S2/c1-8-13(20-9(2)16-8)7-15-21(17,18)10-4-5-12(19-3)11(14)6-10/h4-6,15H,7H2,1-3H3 |

| Standard InChI Key | LSAILTLNWJEASK-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide, delineates its core structure:

-

A benzenesulfonamide backbone substituted at the 3-position with fluorine and the 4-position with methoxy.

-

A 2,4-dimethylthiazole heterocycle linked via a methylene (-CH2-) group to the sulfonamide nitrogen.

This configuration combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring, which may influence electronic distribution and intermolecular interactions. The thiazole moiety, a common pharmacophore in medicinal chemistry, contributes to π-π stacking and hydrogen-bonding capabilities .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆FN₃O₃S₂ |

| Molecular Weight | 357.41 g/mol |

| Hydrogen Bond Donors | 2 (sulfonamide NH, thiazole N) |

| Hydrogen Bond Acceptors | 6 (sulfonyl O, methoxy O, etc.) |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 109 Ų |

Derived from structural analysis and computational tools .

Synthesis and Structural Elucidation

Retrosynthetic Analysis

The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide likely involves sequential functionalization:

-

Thiazole Formation: The 2,4-dimethylthiazole ring can be synthesized via the Hantzsch thiazole synthesis, reacting α-haloketones with thioamides. For example, condensation of chloroacetone with thioacetamide yields the 2,4-dimethylthiazole core .

-

Sulfonamide Coupling: Reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with the aminomethyl-thiazole intermediate under basic conditions (e.g., pyridine or triethylamine) forms the sulfonamide bond.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Thiazole ring synthesis | Chloroacetone, thioacetamide, EtOH, Δ |

| 2 | Sulfonation | 3-Fluoro-4-methoxybenzenesulfonyl chloride, DCM, pyridine |

| 3 | Purification | Column chromatography (SiO₂, hexane/EtOAc) |

Adapted from methodologies in .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound is unavailable, related sulfonamide-thiazole hybrids exhibit distinct packing patterns influenced by hydrogen bonding between sulfonamide NH and aromatic π systems . Spectroscopic signatures would include:

-

¹H NMR: δ 2.5–2.7 ppm (thiazole-CH₃), δ 3.8–4.0 ppm (methoxy-OCH₃), δ 6.8–7.5 ppm (aromatic protons).

-

IR: ~1350 cm⁻¹ (asymmetric S=O stretch), ~1150 cm⁻¹ (symmetric S=O stretch).

Biological Activity and Mechanism of Action

Table 3: Hypothetical Cytotoxicity Profile

| Cell Line | IC₅₀ (μM)* | Mechanism |

|---|---|---|

| HCT-116 | 40–60 | Caspase-3/7 activation |

| MCF-7 | 55–75 | Mitochondrial membrane depolarization |

| A549 | >100 | No significant activity |

Extrapolated from SAR trends in .

Antimicrobial Activity

Sulfonamides remain cornerstone agents in combating microbial resistance. The thiazole moiety in this compound may inhibit bacterial cysteine synthase or serine acetyltransferase (SAT), critical enzymes in cysteine biosynthesis . Molecular docking studies suggest potential interactions with SAT’s active site, particularly via hydrogen bonding with the sulfonamide NH and thiazole nitrogen .

Emerging Applications and Future Directions

Targeted Cancer Therapy

The compound’s ability to inhibit Ca²⁺/calmodulin-dependent kinase II (CaMKII) warrants exploration, given KN-93’s efficacy in arresting cell cycle progression at G1 phase . Fluorinated sulfonamides may offer improved blood-brain barrier penetration for glioblastoma applications .

Antibiotic Adjuvants

Combining this sulfonamide with β-lactam antibiotics could potentiate activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cysteine metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume